Cas no 2228532-38-3 (1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine)

1-(2-Chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine is a specialized organic compound featuring a cyclopropane ring substituted with an N-methylamine group and a 2-chloro-3,6-difluorobenzyl moiety. Its unique structure, combining halogenated aromatic and small-ring aliphatic components, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chlorine and fluorine atoms enhances its reactivity and potential for further functionalization, while the cyclopropane ring contributes to steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules, offering precise control over molecular interactions. Its stability and defined stereochemistry further support its utility in targeted synthetic applications.
1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine structure
2228532-38-3 structure
Product Name:1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine
CAS No:2228532-38-3
MF:C11H12ClF2N
MW:231.66948890686
CID:6286816
PubChem ID:165698131
Update Time:2025-05-24

1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine
    • 1-[(2-chloro-3,6-difluorophenyl)methyl]-N-methylcyclopropan-1-amine
    • 2228532-38-3
    • EN300-1993669
    • Inchi: 1S/C11H12ClF2N/c1-15-11(4-5-11)6-7-8(13)2-3-9(14)10(7)12/h2-3,15H,4-6H2,1H3
    • InChI Key: IKXAICPWCIRMJY-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1CC1(CC1)NC)F)F

Computed Properties

  • Exact Mass: 231.0626334g/mol
  • Monoisotopic Mass: 231.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12Ų

1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine

Introduction to 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 2228532-38-3)

The compound 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 2228532-38-3) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the cyclopropane moiety, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further derivatization and exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 2-chloro-3,6-difluorophenyl moiety in this compound is particularly noteworthy, as it introduces both electronic and steric effects that can modulate the biological activity of the molecule. This structural motif has been extensively studied in the context of kinase inhibitors, antiviral agents, and other therapeutic areas where precise molecular interactions are critical.

The methyl-N-methylcyclopropan-1-amine backbone of the compound adds another layer of complexity, providing a rigid framework that can enhance binding specificity to biological targets. Cyclopropanes are known for their unique conformational constraints, which can be leveraged to optimize drug-like properties such as solubility, permeability, and metabolic clearance. This feature makes 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine a promising candidate for further investigation in the development of small-molecule drugs.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluoro groups not only improve lipophilicity but also influence hydrogen bonding interactions with biological targets. For instance, fluorine atoms can participate in weak hydrogen bonds or π-stacking interactions, which are crucial for achieving high-affinity binding. The chloro substituent further enhances these interactions by introducing electron-withdrawing effects that can fine-tune the electronic properties of the aromatic ring.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The cyclopropane ring provides a stable core that can be functionalized at multiple positions to create diverse chemical libraries. This flexibility allows researchers to explore a wide range of biological activities by introducing different substituents or modifying existing ones. Such structural diversity is essential for identifying novel therapeutic agents with improved efficacy and reduced side effects.

The synthesis of 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine presents unique challenges due to the presence of sensitive functional groups such as the cyclopropane amine and halogenated aromatic ring. However, advances in synthetic methodologies have made it possible to construct this molecule with high precision and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in facilitating these transformations.

In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties as an inhibitor of certain enzymes involved in cancer metabolism. The combination of chloro, fluoro, and cyclopropane moieties may confer selective binding to target proteins while minimizing off-target effects. Further investigation is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of novel drug candidates often involves extensive virtual screening and experimental validation. Computational methods such as molecular docking and quantum mechanics simulations have been employed to predict how this compound interacts with biological targets at the atomic level. These computational approaches complement traditional experimental techniques by providing rapid insights into molecular recognition processes.

As interest in fluorinated compounds continues to grow, so does the demand for innovative synthetic strategies to access these molecules efficiently. The case of 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine underscores the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists. By combining expertise from these fields, researchers can accelerate the discovery and optimization of new therapeutic agents.

The future prospects for this compound are bright, with ongoing research focused on expanding its chemical space through structural modifications and exploring new biological applications. The versatility of its scaffold makes it a valuable asset in drug discovery pipelines targeting various diseases. As our understanding of molecular interactions deepens, compounds like 1-(2-chloro-3,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine will continue to play a pivotal role in shaping the next generation of medicines.

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